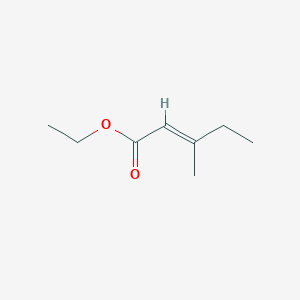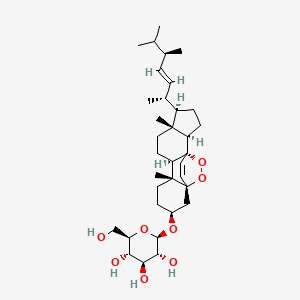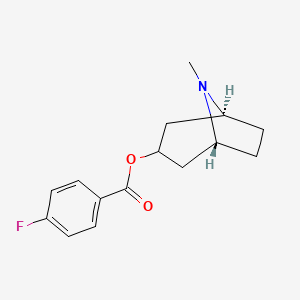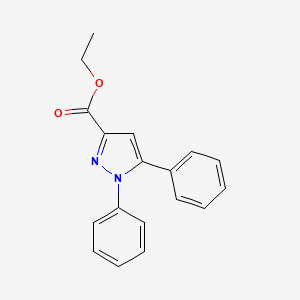
Ethyl-1,5-Diphenyl-1H-pyrazol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, also known as Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.33184. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie {svg_1} {svg_2}
Pyrazolderivate, einschließlich Ethyl-1,5-Diphenyl-1H-pyrazol-3-carboxylat, haben eine breite Palette an Anwendungen in der medizinischen Chemie. Es wurde festgestellt, dass sie verschiedene biologische Aktivitäten aufweisen, wie z. B. Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, krebshemmende und antidiabetische Eigenschaften {svg_3}.
Arzneimittelforschung {svg_4} {svg_5}
Aufgrund ihrer vielfältigen biologischen Aktivitäten werden Pyrazolderivate häufig als Gerüste bei der Synthese von bioaktiven Chemikalien in der Arzneimittelforschung verwendet {svg_6}.
Koordinationschemie {svg_7}
In der Koordinationschemie können Pyrazolderivate als Liganden wirken, um Komplexe mit verschiedenen Metallen zu bilden {svg_8}.
Organometallchemie {svg_9}
Pyrazolderivate werden in der Organometallchemie verwendet, wo sie organometallische Verbindungen bilden können {svg_10}.
Synthesemethoden {svg_11}
Pyrazolderivate, einschließlich this compound, werden mit verschiedenen Strategien synthetisiert, wie z. B. Multikomponentenansatz, dipolare Cycloadditionen, Cyclokondensation von Hydrazin mit Carbonylsystem, unter Verwendung von heterocyclischen Systemen und Multikomponentenansatz {svg_12}.
Safety and Hazards
Zukünftige Richtungen
Pyrazoles, including Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate are currently unknown. This compound is a derivative of the pyrazole family , which are known to interact with a variety of biological targets.
Mode of Action
Pyrazole derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds . .
Pharmacokinetics
The compound is a solid at room temperature and is stored in a dry environment at 2-8°C
Result of Action
As a pyrazole derivative, it may have a variety of effects depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate. For instance, the compound is stored in a dry environment at 2-8°C, which may affect its stability . .
Biochemische Analyse
Biochemical Properties
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to conformational changes, altering their activity and stability. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Cellular Effects
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can change over time due to factors such as stability, degradation, and long-term exposure. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its activity and efficacy. Over time, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may degrade, leading to a decrease in its potency and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cellular signaling pathways .
Dosage Effects in Animal Models
The effects of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects may also be observed, where a specific dosage level is required to elicit a significant biological response.
Metabolic Pathways
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can influence metabolic flux by modulating enzyme activity and altering the levels of metabolites. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and metabolic homeostasis. Additionally, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate can affect the synthesis and degradation of biomolecules, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. For instance, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may be transported across cell membranes by active transporters or passive diffusion, depending on its chemical properties. Once inside the cell, the compound can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and transcriptional regulation .
Eigenschaften
IUPAC Name |
ethyl 1,5-diphenylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-17(14-9-5-3-6-10-14)20(19-16)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRLSBWBUBLBMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

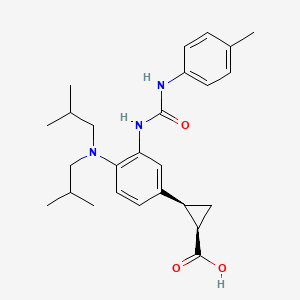
![(E,4R)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1149687.png)
